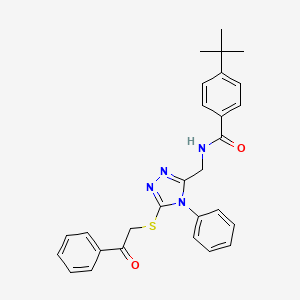
4-(tert-ブチル)-N-((5-((2-オキソ-2-フェニルエチル)チオ)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)メチル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a useful research compound. Its molecular formula is C28H28N4O2S and its molecular weight is 484.62. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
トロパンアルカロイド合成
8-アザビシクロ[3.2.1]オクタン骨格は、トロパンアルカロイドファミリーの中心コアとして機能します。これらのアルカロイドは、多様で興味深い生物活性を示します。研究者は、この基本構造を調製するための立体選択的合成方法の開発に重点を置いています。多くのアプローチが、必要な立体化学情報を持つ非環状出発物質の構築を伴う一方で、他の戦略は、二環状骨格の形成中に立体化学を直接制御します。 これらの方法は、特定の立体化学的特徴を持つトロパンアルカロイドを合成するために重要です .
リチウムイオン電池アノード
リチウム金属: は、その高い理論容量(グラファイトを上回る)により、魅力的なアノード材料です。しかし、電極表面でのリチウムデンドライトの制御されていない成長は、実用的な実装を妨げています。固体電解質界面(SEI)層は、リチウムイオン電気化学的析出において重要な役割を果たします。研究者は、デンドライト形成を抑制する戦略として、SEI層の改変を探求しています。 トロパンアルカロイドとは直接関係ありませんが、Oprea1_263225のような化合物の化学的性質を理解することは、より安全で効率的なリチウムイオン電池のためのSEI改変戦略に貢献する可能性があります .
規制プロセスと物質情報
規制プロセスの文脈では、欧州化学物質庁(ECHA)は、利害関係者から科学情報を収集するための協議を開催しています。 Oprea1_263225は規制上の申請と直接関係しない可能性がありますが、その特性を理解することは、より広範な化学知識と安全性評価に貢献します .
生物活性
4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The compound can be described by the following structural formula:
This structure indicates the presence of a triazole ring, which is often associated with diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. In a study screening a library of compounds on multicellular spheroids, triazole derivatives were identified as having potent anticancer effects against various cancer cell lines. The specific compound under consideration demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activity. The compound's structural features suggest potential efficacy against bacterial and fungal pathogens. While specific data on this compound's antimicrobial activity is limited, similar triazole-based compounds have shown promising results in inhibiting the growth of various microbial strains.
Analgesic and Anti-inflammatory Effects
In studies involving related compounds, analgesic and anti-inflammatory effects were observed. Compounds structurally similar to 4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide were tested using models such as the writhing test and hot plate test. These tests indicated a significant reduction in pain response, suggesting that the compound may also possess similar analgesic properties .
Case Studies
- Anticancer Screening : A study published in 2019 identified novel anticancer compounds through high-throughput screening methods on multicellular spheroids. The study highlighted that certain triazole derivatives exhibited IC50 values in the low micromolar range against several cancer types .
- Toxicity Assessment : In acute toxicity studies involving related triazole compounds, no lethal effects were observed at therapeutic doses. Histopathological assessments indicated no significant organ damage, supporting the safety profile of these compounds for further development .
Data Tables
特性
IUPAC Name |
4-tert-butyl-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-28(2,3)22-16-14-21(15-17-22)26(34)29-18-25-30-31-27(32(25)23-12-8-5-9-13-23)35-19-24(33)20-10-6-4-7-11-20/h4-17H,18-19H2,1-3H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMRSPMBJJQKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














